molecular formula C19H22Cl2N2O4S2 B7535230 2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide

2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide

Cat. No.: B7535230
M. Wt: 477.4 g/mol
InChI Key: PBQIFNOYEGHHCB-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the sulfonylamino group: This step involves the reaction of 3,4-dichlorophenylamine with a sulfonyl chloride under basic conditions to form the sulfonylamino intermediate.

    Introduction of the ethoxyphenyl group: The intermediate is then reacted with 2-ethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Addition of the methylsulfanyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Reduced amide derivatives

    Substitution: Nitrated or halogenated aromatic derivatives

Scientific Research Applications

2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Altering membrane properties and affecting cell signaling.

    Inducing oxidative stress: Leading to cellular damage and apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)-4-methylsulfanylbutanamide
  • 2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-ethylsulfanylbutanamide

Uniqueness

2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and methylsulfanyl groups contribute to its solubility, reactivity, and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O4S2/c1-3-27-18-7-5-4-6-16(18)22-19(24)17(10-11-28-2)23-29(25,26)13-8-9-14(20)15(21)12-13/h4-9,12,17,23H,3,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQIFNOYEGHHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(CCSC)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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